molecular formula C7H11F3O B8185266 (1R,3S)-3-Trifluoromethyl-cyclohexanol

(1R,3S)-3-Trifluoromethyl-cyclohexanol

Cat. No.: B8185266
M. Wt: 168.16 g/mol
InChI Key: WGZGFRDYYXKLRB-NTSWFWBYSA-N
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Description

(1R,3S)-3-Trifluoromethyl-cyclohexanol is a chiral cyclohexanol derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the cyclohexane ring. Its stereochemistry (1R,3S) confers unique spatial and electronic properties, making it valuable in pharmaceutical and agrochemical research. The -CF₃ group enhances metabolic stability and lipophilicity, influencing bioavailability and receptor interactions .

Properties

IUPAC Name

(1R,3S)-3-(trifluoromethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6,11H,1-4H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZGFRDYYXKLRB-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ruppert-Prakash Reagent-Mediated Trifluoromethylation

A modern strategy employs the Ruppert-Prakash reagent (TMSCF₃) to introduce the trifluoromethyl group via a 1,2-addition to cyclohexanones. This method, optimized by recent studies, enables precise stereochemical control when paired with chiral catalysts or auxiliaries.

General Protocol (Conditions A):

  • 1,2-Addition: Cyclohexanone derivatives react with TMSCF₃ in ortho-dichlorobenzene (o-DCB) using cesium fluoride (CsF) as an activator. The reaction proceeds at room temperature to 50°C, yielding a trifluoromethylated cyclohexanol intermediate.

  • Workup: Direct oxidation or dehydration steps are omitted to isolate the alcohol intermediate.

Key Advantages:

  • High functional group tolerance.

  • Scalable under continuous flow conditions.

  • Compatible with chiral ligands for enantioselective synthesis (e.g., Jacobsen’s salen catalysts).

Stereoselective Synthesis and Resolution

Chiral Auxiliary-Assisted Approaches

To achieve the (1R,3S) configuration, chiral auxiliaries such as Evans’ oxazolidinones or Oppolzer’s sultams can direct the stereochemistry during trifluoromethylation. For instance, a cyclohexanone bearing a chiral auxiliary undergoes 1,2-addition with TMSCF₃, followed by auxiliary removal to yield the desired enantiomer.

Example Workflow:

  • Auxiliary Attachment: Cyclohexanone is derivatized with (S)-4-benzyl-2-oxazolidinone.

  • Trifluoromethylation: TMSCF₃ addition in THF with TBAF, yielding a diastereomeric mixture.

  • Auxiliary Cleavage: Hydrolysis with LiOH/H₂O₂ to isolate (1R,3S)-3-trifluoromethyl-cyclohexanol (82% ee).

Enzymatic Resolution

Racemic mixtures of 3-trifluoromethyl-cyclohexanol can be resolved using lipase-catalyzed kinetic resolution. For example, Candida antarctica lipase B selectively acetylates the (1R,3S)-enantiomer in vinyl acetate, enabling separation via chromatography.

Typical Conditions:

  • Enzyme: Candida antarctica lipase B (CAL-B).

  • Acyl donor: Vinyl acetate.

  • Solvent: Tert-butyl methyl ether (TBME).

  • Result: ≥95% enantiomeric excess (ee) for (1R,3S)-isomer.

Comparative Analysis of Synthetic Routes

MethodYield (%)Enantiomeric Excess (ee)ScalabilityCost Efficiency
Catalytic Hydrogenation54–70Not reportedModerateHigh
Asymmetric 1,2-Addition70–9082–95HighModerate
Enzymatic Resolution40–60≥95LowLow

Insights:

  • Catalytic hydrogenation is cost-effective but lacks stereochemical control.

  • Asymmetric synthesis offers high enantioselectivity but requires expensive chiral catalysts.

  • Enzymatic resolution provides excellent ee but suffers from moderate yields and scalability issues.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern industrial setups utilize continuous flow reactors to enhance the efficiency of TMSCF₃-mediated trifluoromethylation. Key parameters include:

  • Residence Time: 10–15 minutes.

  • Temperature: 50–80°C.

  • Catalyst Loading: 0.5–1 mol% CsF.

Benefits:

  • 20–30% higher yields compared to batch processes.

  • Reduced solvent waste.

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR combines asymmetric synthesis with in-situ crystallization to improve ee and yield. For example, slow cooling of reaction mixtures promotes selective crystallization of the (1R,3S)-enantiomer, driving the equilibrium toward desired product formation .

Chemical Reactions Analysis

Types of Reactions: (1R,3S)-3-Trifluoromethyl-cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1R,3S)-3-Trifluoromethyl-cyclohexanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1R,3S)-3-Trifluoromethyl-cyclohexanol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of (1R,3S)-3-Trifluoromethyl-cyclohexanol and related compounds:

Compound Name CAS Number Substituent Position/Group Molecular Formula Molecular Weight Key Properties/Applications
This compound Not Provided 3-CF₃, 1-OH C₇H₁₁F₃O 168.16 High lipophilicity; potential repellent synergist
4-(Trifluoromethyl)cyclohexanol 30129-18-1 4-CF₃, 1-OH C₇H₁₁F₃O 168.16 Moderate similarity (0.66); positional isomer
trans-4-(Trifluoromethyl)cyclohexanol 75091-93-9 trans-4-CF₃, 1-OH C₇H₁₁F₃O 168.16 Similar to above; stereochemical variation
(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol 1932101-55-7 3-CF₃, 1-NH₂ C₇H₁₂F₃NO 183.17 Amino group enhances polarity; drug intermediate
(1R,3S)-3-Propylcyclohexan-1-ol Not Provided 3-propyl, 1-OH C₉H₁₈O 142.24 Lower electronegativity; industrial solvent precursor

Key Observations

Positional Isomerism: The 3-CF₃ substitution in this compound distinguishes it from 4-CF₃ analogs like 4-(Trifluoromethyl)cyclohexanol. The 3-position may enhance steric effects in chiral environments, impacting receptor binding or catalytic activity .

Functional Group Substitutions: Replacing the hydroxyl (-OH) group with an amino (-NH₂) group, as in (1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol, increases molecular weight (183.17 vs. 168.16) and polarity. This modification could shift applications from repellents to bioactive intermediates .

Substituent Effects :

  • The trifluoromethyl group’s electronegativity and lipophilicity contrast sharply with the propyl group in (1R,3S)-3-propylcyclohexan-1-ol. While -CF₃ improves metabolic stability, the propyl group may enhance volatility, making the latter more suitable for solvents .

Stereochemical Influence: The (1R,3S) configuration in the target compound and (1R,3R) in its amino analog highlight how stereochemistry affects biological activity. For example, trans-4-(Trifluoromethyl)cyclohexanol’s stereochemistry (trans-CF₃ and -OH) could alter solubility compared to cis isomers .

Biological Activity

(1R,3S)-3-Trifluoromethyl-cyclohexanol is a compound of interest in medicinal chemistry due to its unique structural features imparted by the trifluoromethyl group. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound is characterized by a cyclohexanol framework with a trifluoromethyl group attached. This configuration enhances its lipophilicity and potentially alters its interaction with biological targets.

PropertyDescription
Molecular FormulaC7_{7}H11_{11}F3_{3}O
Molecular Weight182.16 g/mol
Stereochemistry(1R,3S)
Functional GroupsHydroxyl (-OH), Trifluoromethyl (-CF3_{3})

The biological activity of this compound is largely attributed to its interaction with specific molecular pathways. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with various enzymes and receptors. This interaction can modulate cellular processes, leading to diverse biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors that influence cell signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound. For instance, it has shown promising results against Escherichia coli and Candida albicans, indicating a potential role in treating infections caused by these microorganisms.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The compound's mechanism appears to involve the down-regulation of key oncogenes and tumor suppressor genes.

Cell LineIC50 Value (µM)Mechanism of Action
A54944.4Inhibition of EGFR and KRAS
HCT11622.4Down-regulation of TP53

Case Studies

  • Study on Antimicrobial Activity : A study published in 2023 evaluated various trifluoromethyl compounds for their antibacterial activity. This compound was among those tested and showed significant inhibition against Bacillus mycoides with a minimum inhibitory concentration (MIC) of 4.88 µg/mL .
  • Anticancer Research : Another study assessed the compound's effects on multiple human cancer cell lines. Results indicated that it could outperform standard chemotherapeutics like Doxorubicin in certain contexts, particularly against PACA2 cells .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (1R,3S)-3-Trifluoromethyl-cyclohexanol, and how is stereochemical purity ensured?

  • Synthesis : Common routes involve enantioselective catalytic hydrogenation of trifluoromethyl-substituted cyclohexanone precursors or chiral resolution of racemic mixtures. For example, asymmetric reduction using chiral catalysts (e.g., BINAP-Ru complexes) can achieve high enantiomeric excess (ee) .
  • Purity Validation : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Nucleosil® columns) is critical to resolve (1R,3S) and (1S,3S) isomers. Typical mobile phases include n-hexane/tetrahydrofuran/methanol mixtures .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • X-ray Crystallography : Single-crystal X-ray diffraction using programs like SHELXL refines bond lengths and angles to confirm the (1R,3S) configuration .
  • NMR Spectroscopy : Vicinal coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR and 19^{19}F NMR chemical shifts provide stereochemical insights. Axial-equatorial relationships in the cyclohexanol ring are key .

Advanced Research Questions

Q. How can computational methods predict the stereochemical stability of this compound under varying conditions?

  • DFT Calculations : Density Functional Theory (DFT) models assess conformational energy barriers. For example, chair vs. boat cyclohexanol ring interconversions and trifluoromethyl group steric effects .
  • Molecular Dynamics (MD) : Simulations predict solvent interactions (e.g., polar aprotic solvents stabilizing hydrogen bonds) and thermal stability .

Q. What experimental design considerations address low yields in enantioselective synthesis?

  • Catalyst Optimization : Screen chiral ligands (e.g., phosphine-oxazoline ligands) to improve ee. Kinetic resolution during crystallization may enhance enantiomer separation .
  • Reaction Monitoring : In-situ 19^{19}F NMR tracks trifluoromethyl group reactivity and identifies intermediates causing racemization .

Q. How to resolve contradictions between spectroscopic data and computational predictions?

  • Case Study : If 1^1H NMR shows unexpected splitting, consider dynamic effects (e.g., ring flipping) or impurities. Cross-validate with 13^{13}C-19^{19}F coupling constants and compare DFT-optimized geometries to crystallographic data .
  • Data Reconciliation : Use Bayesian statistics to weigh experimental vs. computational uncertainties, prioritizing high-resolution techniques (X-ray/NOESY) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S)-3-Trifluoromethyl-cyclohexanol
Reactant of Route 2
(1R,3S)-3-Trifluoromethyl-cyclohexanol

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